1-Iododeca-3,6-diene
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Overview
Description
1-Iododeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an iodine atom attached to a ten-carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iododeca-3,6-diene can be synthesized through several methods. One common approach involves the halogenation of an appropriate diene precursor. For instance, the free radical halogenation of an allylic carbon in a diene using N-bromosuccinimide (NBS) can be employed . Another method involves the dehydrohalogenation of alkyl halides using a strong base like potassium hydroxide (KOH) under heat .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Iododeca-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are used under controlled temperatures to achieve desired products.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted alkenes.
Addition Products: The major products are typically halogenated alkanes or alkenes.
Scientific Research Applications
1-Iododeca-3,6-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iododeca-3,6-diene in chemical reactions involves the interaction of its double bonds and iodine atom with various reagents. In Diels-Alder reactions, the compound acts as a diene, forming a six-membered ring with a dienophile . The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the manufacture of neoprene.
Uniqueness: 1-Iododeca-3,6-diene is unique due to the presence of an iodine atom, which imparts distinct reactivity compared to other dienes. This makes it particularly useful in specific synthetic applications where halogenated intermediates are required .
Properties
CAS No. |
92640-35-2 |
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Molecular Formula |
C10H17I |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
1-iododeca-3,6-diene |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h4-5,7-8H,2-3,6,9-10H2,1H3 |
InChI Key |
LFEKTGAXFLZVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCCI |
Origin of Product |
United States |
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